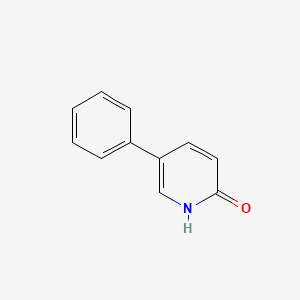

5-Phenylpyridin-2-ol

Overview

Description

5-Phenylpyridin-2-ol is a compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is also known by its IUPAC name, 5-phenyl-2-pyridinol . The compound is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) . This code provides a detailed description of the molecule’s structure. For a more detailed analysis, tools like PyMOL can be used to visualize and analyze the molecular structure .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . For a more comprehensive analysis of its physical and chemical properties, techniques such as voltammetry and in situ spectroelectrochemistry could be used .Scientific Research Applications

Enhancement of Electron Transfer

A study by Tanaka et al. (2012) highlights the role of derivatives similar to 5-Phenylpyridin-2-ol in enhancing electron-transfer efficiency through DNA. This research focused on 5-(Phenylethynyl)-2'-deoxyuridine ((Ph)U), which was incorporated into oligodeoxynucleotides, demonstrating drastic improvements in DNA-mediated excess electron transfer (EET) efficiencies upon photoexcitation. This suggests potential applications in bioelectronics and nanotechnology where efficient electron transport through DNA is desirable (Tanaka et al., 2012).

Luminescence and Anion Sensing

The study by Sun and Wang (2010) on the extension of π-conjugation of triarylborons with a 2,2'-bipyridine (bpy) core reveals the impact of donor-acceptor geometry on luminescence and anion sensing. This study, which involves molecules functionalized by phenyl or similar groups, demonstrates significant variations in electronic and photophysical properties, suggesting applications in luminescent materials and sensors for anions and metal ions (Sun & Wang, 2010).

Photocatalytic Water Reduction

Research by Mills et al. (2018) on cyclometalated Ir(III) complexes, including those involving phenylpyridine ligands, underscores their utility in photocatalytic water-reduction systems aimed at efficient water splitting. This study highlights the role of such complexes in solar fuel production, presenting a promising avenue for renewable energy technologies (Mills et al., 2018).

DNA Hybridization and Targeting

Bianké et al. (2006) discuss the facilitation of DNA hybridization through the use of copper complexes, highlighting the increased hybrid stability provided by metal-binding domains attached to oligonucleotides. This suggests potential applications in gene therapy and molecular diagnostics where targeted DNA hybridization is key (Bianké et al., 2006).

Anticancer Activities

Hwang et al. (2021) synthesized a novel series of halogen-containing 2,4-diphenyl indenopyridin-5-one derivatives, identifying them as potential anticancer agents. These compounds showed strong topoisomerase inhibition and antiproliferative effects, indicating their application in cancer treatment (Hwang et al., 2021).

Safety and Hazards

properties

IUPAC Name |

5-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFAQYWIBBVEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434830 | |

| Record name | 2-Hydroxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76053-45-7 | |

| Record name | 2-Hydroxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

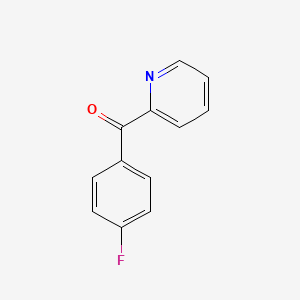

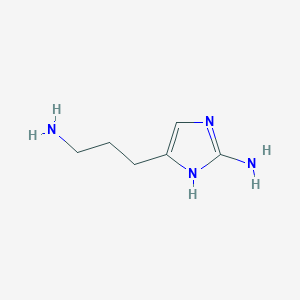

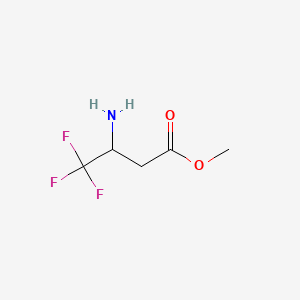

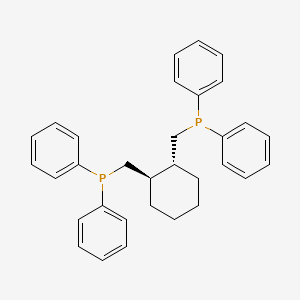

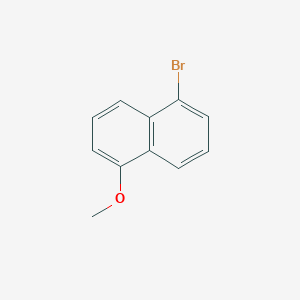

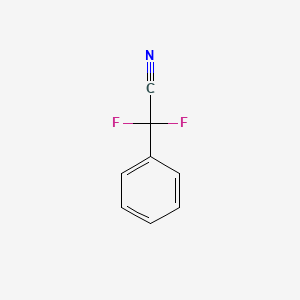

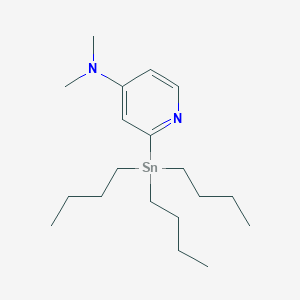

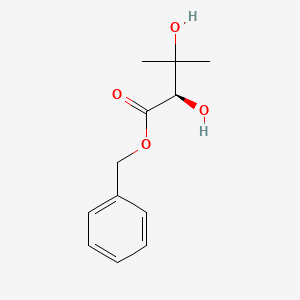

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

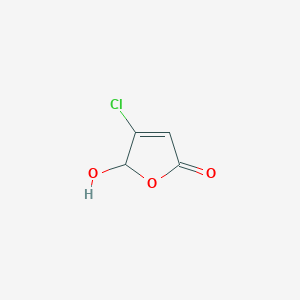

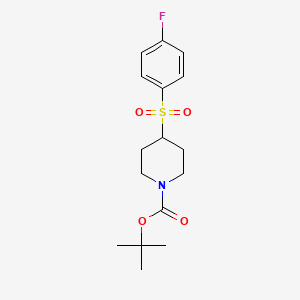

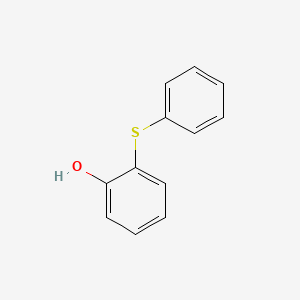

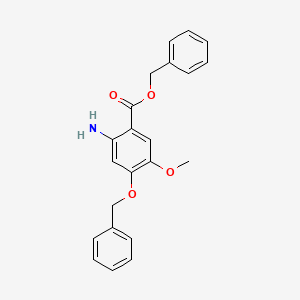

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.